(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Radiolabelling
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone and its derivatives have been primarily researched in the context of synthesis and radiolabelling, particularly for use in Single Photon Emission Computerized Tomography (SPECT) as tracers. Blanckaert et al. (2007) reported the synthesis, radiolabelling, and in vivo evaluation of a compound similar in structure, intended for use as a potential SPECT tracer for the serotonin 5-HT2A receptor (Blanckaert et al., 2007). This research contributes to the understanding of psychiatric illnesses such as depression and anorexia, which are related to the malfunctioning of brain 5-HT2A receptors.
Structural and Molecular Studies
The compound's structural and molecular properties have also been studied extensively. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a compound with a slightly different structural configuration. They provided insights into the molecule's geometry, intermolecular interactions, and stability at various temperatures (Karthik et al., 2021).
Antimicrobial Applications
Mallesha and Mohana (2014) synthesized a series of new oxime derivatives related to the given compound and evaluated their in vitro antibacterial and antifungal activities. This study highlighted the potential use of these compounds in addressing pathogenic bacterial and fungal strains, with some derivatives showing promising results (Mallesha & Mohana, 2014).
Neuroprotective Activities
Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, which included structures similar to the given compound, and evaluated their neuroprotective activities. The study showed that some of these compounds provided significant protection against glutamate-induced cell death in PC12 cells, which is crucial for the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Mechanism of Action
Target of Action
Related compounds have been found to interact withPCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.
Mode of Action
This compound is a prodrug , which means it is converted into its active form inside the body . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis .
Biochemical Pathways
The compound affects the biochemical pathway involving PCSK9. By inhibiting PCSK9 protein synthesis, it reduces the degradation of low-density lipoprotein receptors, thereby increasing the amount of cholesterol that can be removed from the body .
Pharmacokinetics
After oral administration, it is converted to its active form in the liver. The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a reduction in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 was reduced by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to an increase in the number of low-density lipoprotein receptors and a decrease in cholesterol levels.
Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(20-11-13)23-15-6-8-21(9-7-15)17(22)12-2-1-3-14(19)10-12/h1-5,10-11,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYENAOBWRNPDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.